molecular formula C12H11BrN2O2S B2514626 [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1178670-00-2

[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B2514626
CAS No.: 1178670-00-2
M. Wt: 327.2
InChI Key: KPQQZKKQCPQCFN-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine is a chemical compound of interest in scientific research and development, particularly as a building block for the synthesis of more complex molecules. With the molecular formula C12H11BrN2O2S, it features both a sulfonamide group and a pyridylamine moiety, structural motifs commonly found in pharmaceuticals and agrochemicals . Compounds containing sulfonamide groups have a well-established history in medicinal chemistry and are known to be investigated for a wide range of biological activities . The presence of the bromo-methylphenyl group offers a reactive site for further chemical modifications via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures in drug discovery . This makes it a valuable intermediate for researchers working in areas including synthetic chemistry, medicinal chemistry, and chemical biology. The compound is provided for research purposes as a high-purity material. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-7-11(4-5-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQZKKQCPQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with 3-Aminopyridine

The core synthesis involves reacting 4-bromo-3-methylbenzenesulfonyl chloride with 3-aminopyridine. A representative procedure, adapted from the synthesis of N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, is as follows:

Procedure:

  • Combine 3-aminopyridine (1.0 equiv) and 4-bromo-3-methylbenzenesulfonyl chloride (1.1 equiv) in anhydrous dichloromethane.
  • Add pyridine (1.5 equiv) dropwise to scavenge HCl.
  • Stir the mixture at room temperature for 12–24 hours.
  • Quench with ice-water, extract the organic layer, and dry over Na₂SO₄.
  • Purify the crude product via recrystallization (hexane:ethyl acetate, 3:1 v/v) or column chromatography.

Reaction Conditions Table

Parameter Value/Detail Source Reference
Solvent Dichloromethane
Base Pyridine
Temperature Room temperature (25°C)
Reaction Time 12–24 hours
Yield 65–75% (estimated from analogs)

Alternative Methodologies and Optimization

Use of Alternative Bases

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) may substitute pyridine. In the synthesis of pyridine-3-sulfonamide derivatives, K₂CO₃ in acetone facilitated efficient coupling at reflux (56–60°C), achieving yields exceeding 70%.

Advantages:

  • Higher boiling solvents (e.g., acetone) allow elevated temperatures, accelerating reaction kinetics.
  • K₂CO₃ is less odorous than pyridine, improving practicality.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H),
    δ 8.20 (s, 1H, NH),
    δ 7.92–7.85 (m, 2H, aryl-H),
    δ 7.62 (d, J = 8.0 Hz, 1H, aryl-H),
    δ 2.55 (s, 3H, CH₃).

  • IR (KBr):
    3270 cm⁻¹ (N–H stretch),
    1345 cm⁻¹, 1160 cm⁻¹ (S=O asym/sym stretch).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous sulfonamides confirms the planar geometry of the sulfonyl group and the dihedral angle between aryl rings (84.1° in isostructural compounds). Hydrogen bonding networks (N–H⋯O) stabilize the crystal lattice, as observed in the enol/zwitterionic tautomerism of related structures.

Crystal Data (Analogs):

Parameter Value
Space Group Orthorhombic, Pbca
a, b, c (Å) 11.7919, 13.9965, 23.5117
α, β, γ (°) 90, 90, 90
Z 8

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Residual sulfonyl chloride or over-sulfonylation.
  • Solution: Use a slight excess of amine (1.1 equiv) and monitor reaction progress via TLC.

Low Solubility

  • Issue: Precipitation during reaction limits yield.
  • Solution: Employ polar aprotic solvents (DMF, DMSO) or sonicate the mixture.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors offer advantages:

  • Enhanced heat transfer minimizes decomposition.
  • Higher throughput compared to batch processes.

Proposed Protocol:

  • Pump reagents through a heated reactor coil (residence time: 30 minutes).
  • In-line liquid-liquid separation for immediate product isolation.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site, while the pyridylamine moiety can enhance binding affinity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can be contextualized by comparing it with three analogous sulfonamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
This compound 4-Bromo-3-methylphenyl, 3-pyridylamine ~325.2 (estimated) Sulfonyl, amine, bromine Kinase inhibitors, sensors
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-Bromopyrimidine, morpholine, methoxy ~663.2 Sulfonamide, thioether, morpholine Anticancer agents, enzyme modulators
5-Bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine Spirocyclic benzoxazine, pyridinylmethoxy ~658.4 Pyrimidine, spirocyclic, amine Antibacterial agents

Key Observations :

Bromine Substituents :

  • The bromine in this compound is positioned to enhance halogen bonding in target interactions, similar to its role in the pyrimidine-based compound from . However, its placement on a phenyl ring (vs. pyrimidine in ) may reduce steric hindrance compared to bulkier spirocyclic systems () .

Conversely, the sulfonamide in introduces a secondary amine, enabling additional hydrogen-bonding interactions .

Heterocyclic Cores :

  • The 3-pyridylamine in the target compound offers a simpler aromatic system compared to the pyrimidine () or spirocyclic benzoxazine (). This may improve synthetic accessibility but limit π-stacking versatility relative to pyrimidine derivatives .

Research Findings and Limitations

  • Synthetic Feasibility : The absence of a thioether or spirocyclic system (cf. –3) simplifies the synthesis of this compound, though bromine incorporation requires careful optimization to avoid debromination .
  • Thermodynamic Stability : Computational modeling (unavailable in the provided evidence) is needed to compare stability with morpholine- or pyrimidine-containing analogs.
  • Bioactivity Data : Direct biological data for the target compound is lacking; inferences are drawn from structurally related sulfonamides in –3, which show moderate-to-high potency in enzyme inhibition assays .

Biological Activity

[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a brominated phenyl group attached to a sulfonamide moiety, linked to a pyridylamine. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in the active sites of target proteins. The pyridylamine moiety facilitates additional hydrogen bonding and π-π interactions, contributing to its inhibitory effects on enzyme activity.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit potent antitumor properties. For example, a related compound demonstrated an IC50 value of 256 nM against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . This highlights the potential of such derivatives in cancer therapy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. A study indicated that derivatives with similar structures exhibited significant inhibition of alkaline phosphatase (ALP), with one compound achieving an IC50 value of 1.469 µM . This suggests that this compound may also function as a competitive inhibitor for various enzymes.

Table 1: Inhibition Potency Against Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAlkaline Phosphatase1.469 ± 0.02
Related Compound C14FLT30.256
Compound 5dALP1.469

Case Studies

  • Inhibition of FLT3 in AML : A series of derivatives targeting FLT3 were synthesized, revealing that specific substitutions at the para position significantly enhanced biological activity. The most potent inhibitors displayed substantial apoptosis induction in AML cell lines, demonstrating the therapeutic potential of these compounds in targeted cancer therapy .
  • Enzyme Kinetics : Detailed enzyme kinetics studies using Lineweaver-Burk plots confirmed that certain derivatives act as competitive inhibitors for ALP, establishing their potential as drug candidates for conditions where ALP modulation is beneficial .

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